Carbobiotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

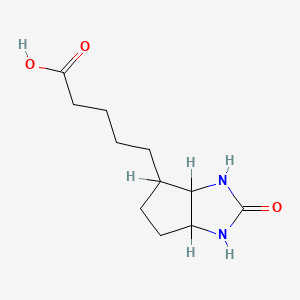

Carbobiotin, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Applications

-

DNA Labeling

- Carbobiotin has been effectively utilized as a biotinylating reagent for both single-stranded and double-stranded DNA. The binding occurs through the carbodiimide group, facilitating the formation of stable adducts with nucleotides. This property enables the non-radioactive detection of DNA through hybridization techniques .

- Case Study : In one study, researchers demonstrated that DNA oligomers labeled with this compound could hybridize effectively to complementary DNA strands, showcasing its potential for applications in gene detection and molecular diagnostics.

-

Protein Interactions

- The streptavidin-biotin interaction is one of the strongest non-covalent interactions known in nature. This compound can be used to modify proteins, enabling them to bind to streptavidin-coated surfaces or beads for purification and immobilization purposes .

- Case Study : A study highlighted the use of this compound-modified proteins in immunoassays, where the enhanced binding stability provided by the streptavidin-biotin system improved sensitivity and specificity in detecting low-abundance proteins.

-

Bioconjugation Techniques

- This compound serves as an efficient linker in bioconjugation strategies, allowing for the attachment of various biomolecules such as peptides, antibodies, and enzymes to surfaces or other biomolecules. This versatility is crucial in developing biosensors and therapeutic agents .

- Case Study : Researchers employed this compound to conjugate enzymes to biosensor platforms, significantly improving the detection limits for various analytes due to enhanced enzyme stability and activity.

Comparative Analysis of this compound with Other Biotin Derivatives

To illustrate the advantages of this compound over other biotin derivatives, a comparative analysis is presented below:

| Property | This compound | Biotin | Other Biotin Derivatives |

|---|---|---|---|

| Reactivity | High due to carbodiimide group | Moderate | Variable |

| Stability | High when bound to proteins | High | Varies |

| Application Versatility | Broad (DNA, proteins, sensors) | Limited (primarily proteins) | Specific (depends on structure) |

| Detection Sensitivity | High | Moderate | Varies |

Propiedades

Número CAS |

37842-47-0 |

|---|---|

Fórmula molecular |

C11H18N2O3 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

5-(2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[d]imidazol-4-yl)pentanoic acid |

InChI |

InChI=1S/C11H18N2O3/c14-9(15)4-2-1-3-7-5-6-8-10(7)13-11(16)12-8/h7-8,10H,1-6H2,(H,14,15)(H2,12,13,16) |

Clave InChI |

HASKQZMOBUQJPG-UHFFFAOYSA-N |

SMILES |

C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |

SMILES canónico |

C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |

Sinónimos |

carbobiotin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.